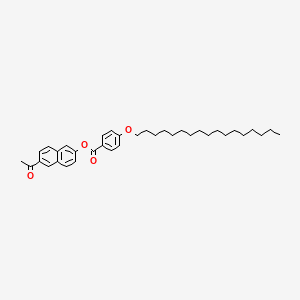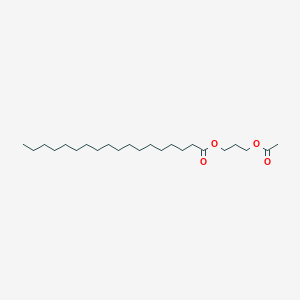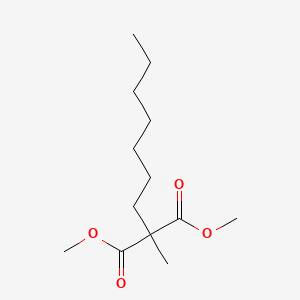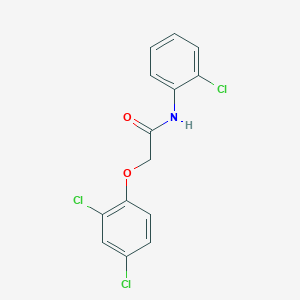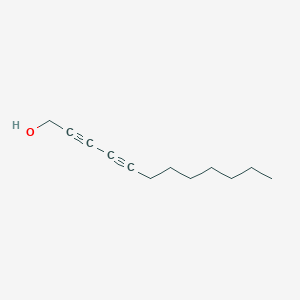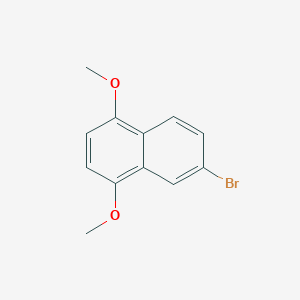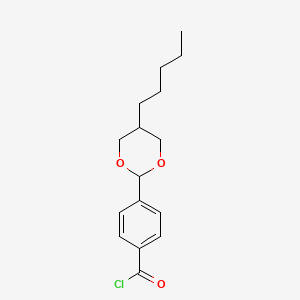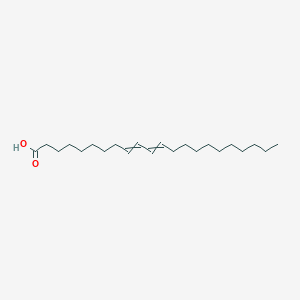
Docosa-9,11-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosa-9,11-dienoic acid is a polyunsaturated fatty acid with a 22-carbon chain and two double bonds located at the 9th and 11th carbon positions. This compound belongs to the class of omega-6 fatty acids and is known for its potential biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Docosa-9,11-dienoic acid can be synthesized through various chemical reactions. One common method involves the alkylation of the N,N-dimethylamide of a terminal acetylenic acid or an acetylenic alcohol, followed by hydrolysis or oxidation . Another method includes the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedoic acid, which is then reduced using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of molecular distillation, low-temperature crystallization, urea adduct formation, and supercritical fluid chromatography . These methods ensure high purity and yield of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
Docosa-9,11-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming hydroperoxides and hydroxides.
Reduction: Reduction reactions convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Reagents such as sodium borohydride (NaBH4) and palladium catalysts are commonly used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy and hydroxydocosahexaenoic acids.
Reduction: Corresponding alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
科学的研究の応用
Docosa-9,11-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.
Industry: Utilized in the production of specialized lipids and as a component in various industrial processes.
作用機序
The mechanism of action of docosa-9,11-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. For example, it may influence the expression of β-secretase (BACE)2, which competes with BACE1 to cleave amyloid precursor protein (APP), thereby reducing the production of extracellular amyloid-beta fragments .
類似化合物との比較
Similar Compounds
Linoleic acid: An 18-carbon omega-6 fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: A 20-carbon omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosadienoic acid: A 22-carbon fatty acid with two double bonds at the 13th and 16th positions.
Uniqueness
Docosa-9,11-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its longer carbon chain and specific unsaturation pattern make it a valuable compound for various applications, particularly in the synthesis of specialized lipids and therapeutic agents.
特性
CAS番号 |
90850-74-1 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.6 g/mol |
IUPAC名 |
docosa-9,11-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-14H,2-10,15-21H2,1H3,(H,23,24) |
InChIキー |
LRCGXUQZVKVKOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC=CC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


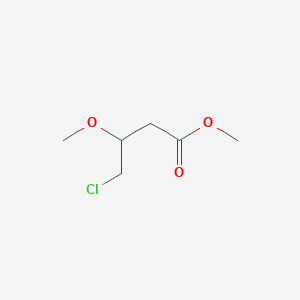
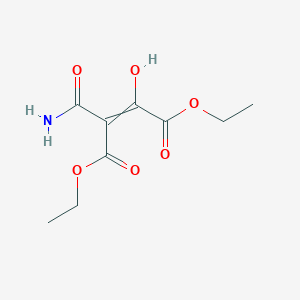
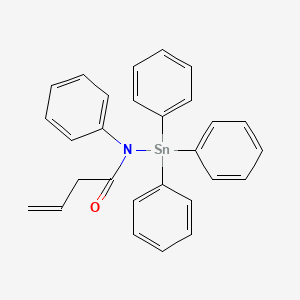
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
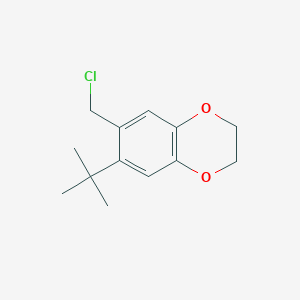

![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
